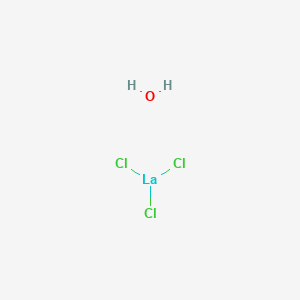

三氯化镧水合物

描述

Lanthanum(III) chloride hydrate is a highly water-soluble crystalline solid . It is widely used in catalytic processes and as a dopant in the production of phosphors and ceramics . The compound is also used in biochemical research to block the activity of divalent cation channels, mainly calcium channels .

Synthesis Analysis

Lanthanum(III) chloride hydrate can be synthesized from lanthanum oxide. The oxide is heated with ammonium chloride to produce the ammonium salt of the pentachloride. The ammonium chloride salt is then converted to the trichlorides by heating in a vacuum at 350-400 °C . It can also be used as a precursor to synthesize La-based nanostructures .Molecular Structure Analysis

The molecular formula of Lanthanum(III) chloride hydrate is LaCl3 · xH2O . The molecular weight is 245.26 (anhydrous basis) .Chemical Reactions Analysis

Lanthanum(III) chloride hydrate reacts with humid air to give oxychlorides . It can also be reduced with the metal or hydrogen .Physical And Chemical Properties Analysis

Lanthanum(III) chloride hydrate is a white solid that is highly soluble in water and alcohols . It has a melting point of 92-93 °C .科学研究应用

1. 结构研究

三氯化镧水合物因其结构性质而被广泛研究。研究表明,在水溶液中,镧(III)离子被水分子紧密包围,形成水化壳层。此结构对于理解镧(III)在各种溶剂中的行为至关重要,这在从催化到材料科学的应用中至关重要 (Näslund 等人,2000)。

2. 配位和协调环境

三氯化镧水合物展示出灵活的配位环境。它很容易溶解在某些离子液体中,从而形成新的结晶形式。这些性质对于在工业和研究应用中开发新的结晶工艺至关重要 (Hines 等人,2008)。

3. 非水溶剂中的热力学

该化合物因其在非水溶剂中的热力学性质而受到研究。此类研究对于扩展对镧系元素(III)配位化学的知识至关重要,这在有机合成和生物无机化学等领域具有影响 (Bernardo 等人,2012)。

4. 光谱行为

三氯化镧在各种溶剂中的光谱研究提供了镧离子与不同分子相互作用的见解。此知识在材料科学等领域至关重要,特别是在了解与镧系元素离子共掺杂的硅胶和玻璃的行为时 (Keller 等人,2002)。

5. 化学传感应用

三氯化镧水合物用于制造化学传感器。例如,它已被用于聚(氯乙烯)基质膜中以制造镧(III)选择性传感器,在分析化学和环境监测方面显示出潜力 (Gupta 等人,2003)。

6. 水合和溶剂化研究

三氯化镧水合物的配位特性一直是广泛研究的主题,它对理解不同浓度和溶剂中的溶剂化动力学具有影响。此类研究在地质化学到环境科学等领域中很有价值 (Marques 等人,2001)。

7. 催化应用

三氯化镧已被证明可以在高温下催化纤维素在水中的降解。这一发现对于开发新的生物质转化和可再生能源生产方法具有重要意义 (Seri 等人,2002)。

安全和危害

未来方向

Lanthanum(III) chloride hydrate is useful as a precursor for the synthesis of aqueous sol-gel lanthanum phosphate nano rods . It is also used as a catalyst for the high pressure oxidative chlorination of methane to chloromethane and in organic synthesis as a Lewis acid catalyst . It is used as a scintillator material and in Gamma Detectors .

属性

IUPAC Name |

trichlorolanthanum;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.La.H2O/h3*1H;;1H2/q;;;+3;/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUXZAAJDCYMILL-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Cl[La](Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H2LaO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lanthanum(III) chloride hydrate | |

CAS RN |

20211-76-1 | |

| Record name | Lanthanum chloride (LaCl3), hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20211-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-1-methyl-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolinium 4-methylbenzenesulfonate](/img/structure/B7800942.png)